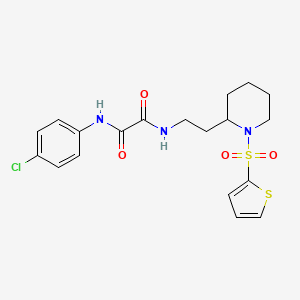
N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN3O4S2 and its molecular weight is 455.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure features a piperidine ring, a thiophene moiety, and an oxalamide linkage, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing piperidine and thiophene rings have demonstrated activity against various bacterial strains. In studies, compounds structurally related to this compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that similar compounds exhibit strong AChE inhibition, with IC50 values in the low micromolar range . The urease inhibitory activity is particularly relevant for treating infections caused by Helicobacter pylori, which is associated with gastric ulcers.
| Compound | IC50 (µM) | Target |
|---|---|---|
| N1-(4-chlorophenyl)-N2-(2-(1-thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | TBD | AChE |
| Compound 7l | 2.14 | Urease |
| Compound 7m | 0.63 | Urease |
| Compound 7n | 2.17 | Urease |
Anticancer Activity
Compounds similar to this compound have also been investigated for anticancer properties. Studies suggest that the incorporation of sulfonamide functionalities enhances the anticancer activity of piperidine derivatives by inducing apoptosis in cancer cells through caspase-dependent pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to the active sites of enzymes like AChE and urease, inhibiting their function.
- Cellular Uptake : The presence of the piperidine ring may facilitate cellular uptake, enhancing its bioavailability and efficacy.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have focused on the synthesis and evaluation of compounds with similar structures:
- Antimicrobial Screening : A series of oxadiazole and piperidine derivatives were synthesized and tested against bacterial strains, showing promising results in inhibiting growth .
- Enzyme Inhibition Studies : Research on piperidine derivatives indicated strong inhibition against AChE and urease, highlighting their potential in treating neurodegenerative diseases and gastric infections .
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c20-14-6-8-15(9-7-14)22-19(25)18(24)21-11-10-16-4-1-2-12-23(16)29(26,27)17-5-3-13-28-17/h3,5-9,13,16H,1-2,4,10-12H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMWNDKFUZKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













